molecular formula C17H14N2O4S2 B2954409 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide CAS No. 941988-25-6

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide

Cat. No.: B2954409
CAS No.: 941988-25-6
M. Wt: 374.43
InChI Key: DAJZISMLICJIMF-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolo-benzothiazole moiety and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the dioxolo-benzothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a sulfanyl linkage, often using thiol-based reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable ligands and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfanyl derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
  • 3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide stands out due to its unique combination of a dioxolo-benzothiazole core and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-21-10-2-4-11(5-3-10)24-8-16(20)19-17-18-12-6-13-14(23-9-22-13)7-15(12)25-17/h2-7H,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZISMLICJIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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